molecular formula C10H7N3O B1629720 1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 618446-36-9

1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No. B1629720
Key on ui cas rn: 618446-36-9
M. Wt: 185.18 g/mol
InChI Key: LNSVVOGBLABYQP-UHFFFAOYSA-N
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Patent
US08492378B2

Procedure details

A mixture of 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1.80 g, 11.10 mmol), 2 M aqueous sodium hydroxide solution (25 mL) and ethanol (25 mL) was stirred at 90° C. for 16 hr. The reaction mixture was neutralized with hydrochloric acid and diluted with water. The precipitate was collected by filtration, and washed with water and diethyl ether to give the title compound (1.51 g, yield 84%) as pale-yellow crystals.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
C([N:4]1[C:8]2[N:9]=[CH:10][CH:11]=C(C#N)[C:7]=2[CH:6]=[CH:5]1)(=O)C.[OH-:15].[Na+].[CH2:17]([OH:19])[CH3:18].Cl>O>[NH:4]1[C:8]2[N:9]=[CH:10][CH:11]=[C:18]([C:17]([OH:15])=[O:19])[C:7]=2[CH:6]=[CH:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)(=O)N1C=CC2=C1N=CC=C2C#N
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water and diethyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1C=CC2=C1N=CC=C2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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